

Summary of Intravenous Enprofylline Dosing Protocols

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Compound Focus: Enprofylline

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Study Focus / Regimen	Dosage Protocol	Infusion Duration	Key Efficacy & Safety Findings
Acute Airway Obstruction Study [1]	2.0 mg/kg	20 minutes	Most favorable balance: Effective bronchodilation with a lower frequency of side effects.
	2.5 mg/kg	20 minutes	Significantly effective for bronchodilation, but higher risk of side effects.
	2.0 mg/kg	10 minutes	Less effective bronchodilation (+17% PEF increase).
	2.5 mg/kg	10 minutes	Protocol canceled due to hypotensive/vasovagal reactions.
Exponential Infusion Study [2]	Exponentially decreasing infusion	2 hours	Achieved stable, therapeutic plasma levels rapidly with a lower peak concentration.
Steady-State Level Study [3]	Two constant-rate infusions	Not specified	Achieved a steady-state plasma level of 5 µg/mL. Side effects became pronounced at ~6 µg/mL.

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here is a detailed methodology based on the clinical trials.

Protocol 1: Bolus Infusion for Acute Exacerbation

This protocol is derived from a randomized, open study in patients with acute exacerbation of obstructive lung disease [1].

- **Patient Population:** Adults with acute airway obstruction.
- **Recommended Regimen:** 2.0 mg/kg of **enprofylline** infused intravenously over 20 minutes [1].
- **Preparation & Administration:** The total dose should be calculated based on the patient's ideal body weight. It should be diluted in an appropriate volume of a compatible IV fluid (e.g., normal saline) and administered using an infusion pump over the 20-minute period.
- **Monitoring:**
 - **Efficacy:** Measure peak expiratory flow (PEF) or FEV1.0 before administration and at regular intervals after the infusion is complete.
 - **Safety:** Monitor vital signs, particularly blood pressure, closely during and after the infusion for potential hypotensive reactions. Record any adverse events, with specific attention to nausea, vomiting, and headache [1] [3].

Protocol 2: Exponential Infusion for Stable Plasma Concentration

This study explored an alternative infusion system to maintain a stable therapeutic level [2].

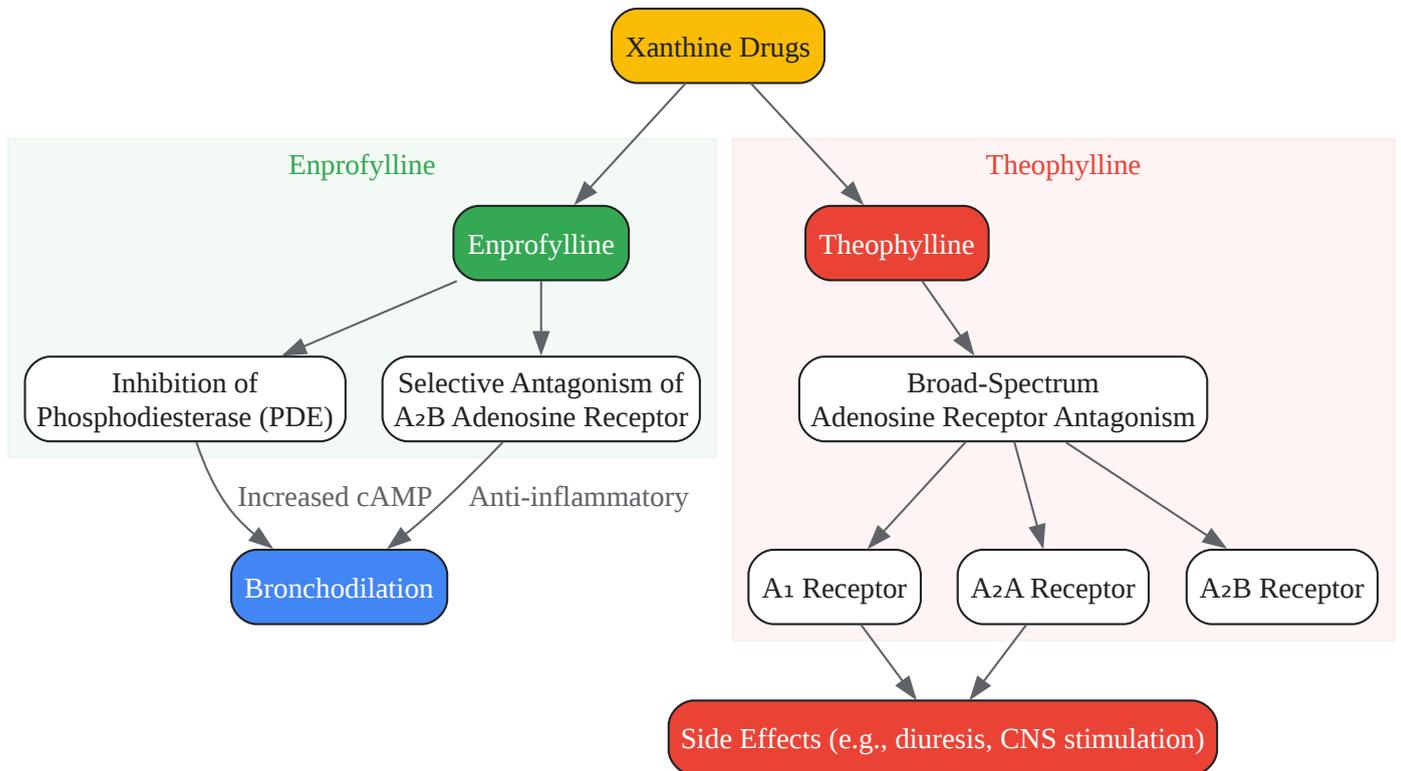
- **Objective:** To achieve a therapeutic plasma concentration quickly without a high peak, and maintain it stable over a 2-hour observation period.
- **Method:** Administer **enprofylline** via an **exponentially decreasing IV infusion over 2 hours**. This requires a specific infusion pump or system programmed to decrease the infusion rate exponentially over time.
- **Outcome:** This method was found to be simple to handle and successfully achieved stable, therapeutic plasma levels with a lower peak concentration compared to a conventional IV bolus [2].

Critical Pharmacological & Safety Considerations

- **Therapeutic Window:** The target plasma concentration for **enprofylline** is approximately **3-5 µg/mL** [4]. Side effects such as headache, nausea, and vomiting become **pronounced at levels around 6 µg/mL** [3]. This narrow window necessitates careful dosing.
- **Mechanism of Action:** **Enprofylline** is a xanthine derivative that is a more potent bronchodilator than theophylline. Its action is primarily attributed to **phosphodiesterase inhibition**, and it is a **selective antagonist for the A_{2B} adenosine receptor** [4]. Notably, it has a negligible effect on other adenosine receptors (A₁, A_{2A}), which is thought to explain its lack of typical theophylline side effects like diuresis and central nervous system stimulation [5] [4].
- **Pharmacokinetics:** **Enprofylline** has a **short half-life of approximately 1.9 to 2 hours** [6] [4]. It is rapidly absorbed from the digestive tract and has a protein binding of 49% [6].
- **Hepatic Toxicity:** Be aware that the clinical development of **enprofylline** was halted due to concerns over **hepatic toxicity** [5]. Long-term administration has been associated with elevated liver enzyme levels and unpredictable blood concentrations [6].

Diagram: Enprofylline's Proposed Mechanism of Action

The following diagram illustrates the key molecular targets of **enprofylline** and theophylline, highlighting **enprofylline's** selective receptor antagonism.



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